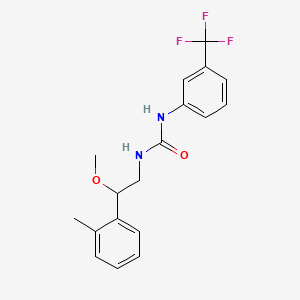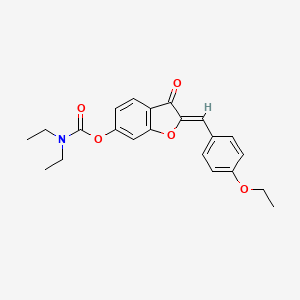
(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, also known as EDOB, is a chemical compound that has been studied for its potential applications in scientific research. EDOB is a member of the benzofuran family, which has been shown to have a variety of biological activities, including anti-inflammatory, anticancer, and antiviral effects. In
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, including benzofurans, are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. Research by Shimizu et al. (2009) highlights waste-free synthesis methods for condensed heterocyclic compounds, utilizing oxidative coupling reactions that could be relevant for synthesizing or modifying compounds like the one , indicating its utility in generating new molecular entities with potential biological activities (Shimizu, Hirano, Satoh, & Miura, 2009).
Biological Activity Exploration
Compounds with benzofuran cores have been explored for various biological activities. A study by Maddila et al. (2012) on biphenyl-dihydro-thiazolopyrimidines derivatives, which share some structural features with the compound , indicates that such molecules can have significant antioxidant, antibacterial, and antifungal properties, suggesting potential research applications of the compound in these areas (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).
Fluorescence and Sensing Applications
Roy et al. (2019) describe a rhodamine-based compound acting as a dual chemosensor for metal ions, showcasing how structural modifications can impart specific sensing capabilities. This suggests that with appropriate functionalization, the compound could find applications in the development of new sensors for metal ions or other analytes, reflecting its potential in analytical chemistry and environmental monitoring (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).
Photodynamic Therapy (PDT)
Pişkin, Canpolat, and Öztürk (2020) discuss the synthesis and characterization of zinc phthalocyanines substituted with Schiff base groups for photodynamic therapy. The incorporation of benzofuran derivatives into photoactive compounds like phthalocyanines underscores the potential of the compound for research into treatments for cancer and other diseases through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Research
Compounds with benzofuran and carbamate groups have been evaluated for antimicrobial and anticancer activities. Bekircan et al. (2008) synthesized derivatives showing activity against cancer cell lines, indicating the potential of the compound for developing new chemotherapeutic agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Eigenschaften
IUPAC Name |
[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-4-23(5-2)22(25)27-17-11-12-18-19(14-17)28-20(21(18)24)13-15-7-9-16(10-8-15)26-6-3/h7-14H,4-6H2,1-3H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUODQMYKKFGSN-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OCC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)
![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)
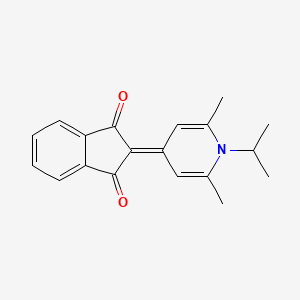

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)
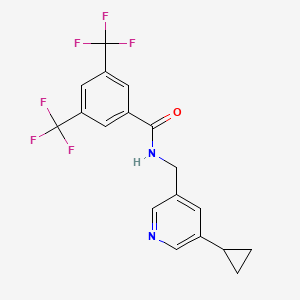
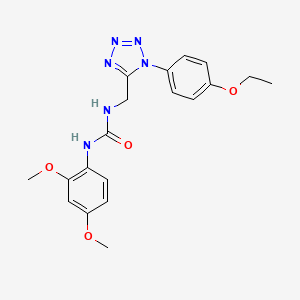
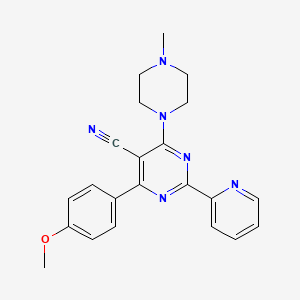

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)
![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)
